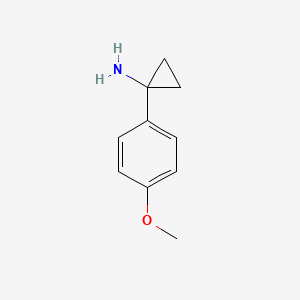

1-(4-Methoxyphenyl)cyclopropanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(4-Methoxyphenyl)cyclopropanamine is an organic compound with the molecular formula C10H13NO. It features a cyclopropane ring attached to a phenyl group substituted with a methoxy group at the para position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(4-Methoxyphenyl)cyclopropanamine can be synthesized through several methods. One common approach involves the reaction of phenylcyclopentanol with methoxybenzoate, followed by oxidation, reduction, and amidation reactions . Another method includes the hydrogenation of 1-[cyano group (p-methoxyphenyl) methyl] hexalin using Raney nickel and sodium borohydride as catalysts .

Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation reactions under controlled conditions. The process includes the use of high-pressure hydrogen gas and specific catalysts to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4-Methoxyphenyl)cyclopropanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form cyclopropylamines or other derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions include various cyclopropylamine derivatives, ketones, aldehydes, and substituted phenyl compounds .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-(4-Methoxyphenyl)cyclopropanamine has shown promise in the development of pharmaceutical compounds, particularly in the synthesis of chiral amines. It serves as a precursor or intermediate in the synthesis of various biologically active compounds.

Chiral Auxiliary and Resolving Agent

The compound is utilized as a chiral resolving agent and auxiliary in asymmetric synthesis. For instance, it plays a role in the synthesis of drugs like Sitagliptin, which is used for diabetes management, and other pharmaceutical agents targeting various diseases .

Anticancer Research

Recent studies have highlighted the anticancer potential of derivatives related to this compound. These derivatives have been evaluated for their cytotoxic activity against different cancer cell lines.

Case Study: Antitumor Activity

A study investigated the effects of a derivative on human cancer cell lines, including A549 (lung carcinoma) and MDA-MB-231 (breast cancer). Results indicated that the compound exhibited significant cytotoxicity with IC50 values ranging from 10 to 20 µM, suggesting its potential as an anticancer agent .

Organic Synthesis

The compound is also significant in organic synthesis due to its unique cyclopropane structure combined with a methoxyphenyl group. This configuration enhances its reactivity and solubility, making it a versatile intermediate in various organic reactions.

Synthesis Methodologies

The synthesis of this compound can be achieved through several methodologies, including:

- Reaction with specific reagents under controlled conditions to yield high stereoselectivity.

- Utilization as a chiral base in asymmetric synthesis processes .

The biological activities of this compound derivatives extend beyond anticancer properties. They have been studied for their anti-inflammatory and neuroprotective effects.

Table 1: Summary of Biological Activities

Wirkmechanismus

The mechanism of action of 1-(4-Methoxyphenyl)cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

- 1-(4-Methylphenyl)cyclopropanamine

- 1-(4-Methoxyphenyl)cyclopropan-1-amine hydrochloride

Comparison: 1-(4-Methoxyphenyl)cyclopropanamine is unique due to its methoxy substitution, which can influence its reactivity and biological activity compared to similar compounds with different substituents. For example, the presence of a methoxy group can enhance its electron-donating properties, affecting its interactions with other molecules .

Biologische Aktivität

1-(4-Methoxyphenyl)cyclopropanamine is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound, with the molecular formula C10H13NO, features a cyclopropane ring substituted with a 4-methoxyphenyl group. The compound's structure is significant as it influences its biological activity and interaction with various biological targets.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound. In vitro evaluations have shown that derivatives of cyclopropanamines exhibit varying degrees of antibacterial activity against common pathogens, including ESKAPE pathogens, which are notorious for their antibiotic resistance. For instance, compounds similar to this compound demonstrated minimum inhibitory concentration (MIC) values comparable to established antibiotics like ciprofloxacin against certain bacteria .

| Pathogen | MIC (µg/mL) | Comparison Drug | MIC (µg/mL) |

|---|---|---|---|

| E. faecium | 2 | Ciprofloxacin | 12 |

| K. pneumoniae | 4 | Ciprofloxacin | 8 |

| A. baumannii | 8 | Ciprofloxacin | 16 |

The mechanism by which this compound exerts its antimicrobial effects is believed to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways. Studies suggest that the compound may interfere with the function of essential enzymes or receptors in bacteria, leading to cell death .

Case Study: Antimicrobial Screening

A comprehensive study was conducted to evaluate the antimicrobial efficacy of various cyclopropanamine derivatives, including this compound. The study utilized a high-throughput screening approach against a panel of resistant bacterial strains. Results indicated that certain derivatives exhibited potent activity, significantly inhibiting bacterial growth at low concentrations .

Pharmacokinetics and Toxicology

Pharmacokinetic studies have shown that the absorption and distribution characteristics of this compound can be influenced by its structural properties. Research indicates a favorable profile for oral bioavailability, although further studies are needed to fully understand its metabolism and potential toxicity .

Eigenschaften

IUPAC Name |

1-(4-methoxyphenyl)cyclopropan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-12-9-4-2-8(3-5-9)10(11)6-7-10/h2-5H,6-7,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANCAJMAPVNINSB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2(CC2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60501280 |

Source

|

| Record name | 1-(4-Methoxyphenyl)cyclopropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60501280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72934-40-8 |

Source

|

| Record name | 1-(4-Methoxyphenyl)cyclopropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60501280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.